

Spectrophotometric Properties of Bathocuproine Disulfonate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Bathocuproine disulfonate

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Introduction

Bathocuproine disulfonate (BCS), chemically known as 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline disulfonic acid disodium salt, is a water-soluble and highly specific chelating agent for cuprous ions (Cu^+).^{[1][2]} Its ability to form a stable, orange-colored complex with Cu^+ makes it an invaluable tool in analytical and biochemical research for the spectrophotometric determination of copper.^{[3][4]} This guide provides a comprehensive overview of the spectrophotometric properties of BCS, detailed experimental protocols for its use, and a summary of its applications in various scientific fields.

Bathocuproine disulfonate is a water-soluble analog of bathocuproine and is highly sensitive for the detection of copper ions.^{[2][4]} It is frequently employed in environmental monitoring, water quality testing, and various biochemical assays to quantify trace amounts of copper.^[4] In biological systems, where copper is an essential but potentially toxic element, accurate measurement of its concentration and oxidation state is crucial for understanding its role in physiological and pathological processes.^{[1][4]}

Core Spectrophotometric Properties

The utility of **Bathocuproine disulfonate** in spectrophotometry is centered around its selective reaction with cuprous ions to form a colored complex. This reaction provides a basis for the quantitative analysis of copper.

Physicochemical Properties of Bathocuproine Disulfonate Disodium Salt

Property	Value
CAS Number	52698-84-7[5][6]
Molecular Formula	C ₂₆ H ₁₈ N ₂ Na ₂ O ₆ S ₂ [5][7]
Molecular Weight	564.54 g/mol [5][6]
Appearance	White to pale yellowish-brown powder[2]
Solubility	Readily soluble in water, insoluble in organic solvents[8]

Spectrophotometric Data of the Cu(I)-BCS Complex

The reaction between BCS and Cu⁺ forms a stable, water-soluble, orange-colored chelate.[3] The intensity of the color is directly proportional to the concentration of Cu⁺, allowing for accurate quantification using spectrophotometry.

Parameter	Value	Notes
Absorption Maximum (λ _{max})	477 - 485 nm[5][8][9]	The specific λ _{max} can vary slightly depending on the buffer and pH.
Molar Absorptivity (ε)	1.2 x 10 ⁴ L·mol ⁻¹ ·cm ⁻¹ [2][8]	
Optimal pH Range	4 - 10[8]	A recommended range for many applications is between 4 and 5.[3]
Stoichiometry (BCS:Cu ⁺)	2:1[8]	
Minimum Detection Limit	20 µg/L (with a 5-cm cell)[3]	

Experimental Protocols

The following are detailed methodologies for the determination of copper using **Bathocuproine disulfonate**.

Protocol 1: Determination of Total Copper in Aqueous Samples

This protocol is adapted from standard methods for water analysis and is suitable for potable water and other aqueous samples.[\[3\]](#)[\[10\]](#)

1. Principle: Total copper is determined by reducing cupric ions (Cu^{2+}) to cuprous ions (Cu^{+}) with a reducing agent, followed by chelation with BCS. The resulting colored complex is then measured spectrophotometrically.

2. Reagents:

- **Bathocuproine Disulfonate** Solution (e.g., 0.1% w/v): Dissolve 0.1 g of BCS disodium salt in 100 mL of deionized water.
- Hydroxylamine Hydrochloride Solution (e.g., 10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
- Sodium Citrate Buffer (pH ~4.3): Prepare a solution of sodium citrate to buffer the sample.
- Copper Standard Solution (1000 mg/L): Use a commercially available certified standard. Prepare working standards by dilution.
- Hydrochloric Acid (HCl), 1+1 solution: For sample preservation.
- Nitric Acid (HNO_3): For sample preservation.

3. Sample Preparation:

- For total copper analysis, acidify the sample to pH <2 with concentrated nitric acid or 0.5 mL of 1+1 HCl per 100 mL of sample to prevent adsorption of copper onto the container walls.[\[3\]](#)
- If the sample was acidified, neutralize it to a pH of 4-5 before analysis.

4. Assay Procedure:

- To a suitable volume of the sample (e.g., 50 mL), add the sodium citrate buffer to adjust the pH to approximately 4.3.
- Add hydroxylamine hydrochloride solution to reduce Cu^{2+} to Cu^{+} . Mix well.
- Add the BCS solution and mix thoroughly. An orange color will develop in the presence of copper.
- Allow the color to develop for a specified time (e.g., 10 minutes).
- Measure the absorbance of the solution at the λ_{max} of the Cu(I) -BCS complex (approximately 484 nm) using a spectrophotometer.^[3]
- Prepare a calibration curve using a series of copper standards treated in the same manner as the samples.
- Determine the copper concentration in the sample from the calibration curve.

Protocol 2: Determination of Copper in Biological Samples (e.g., Serum)

This protocol is a modification for determining copper in protein-containing samples.^[8]

1. Principle: Copper is first released from proteins by acid treatment and heat. The proteins are then precipitated, and the copper in the supernatant is reduced and complexed with BCS for spectrophotometric measurement.

2. Reagents:

- 1 M Hydrochloric Acid (HCl)
- Trichloroacetic Acid (TCA) Solution (20 g/100 mL)
- Ascorbic Acid Solution (e.g., 0.16 g/100 mL, freshly prepared) or Hydroxylamine Hydrochloride Solution (4 g/100 mL)

- **Bathocuproine Disulfonate** Solution (e.g., 38 mg/100 mL)
- Sodium Acetate Solution (30 g/100 mL)

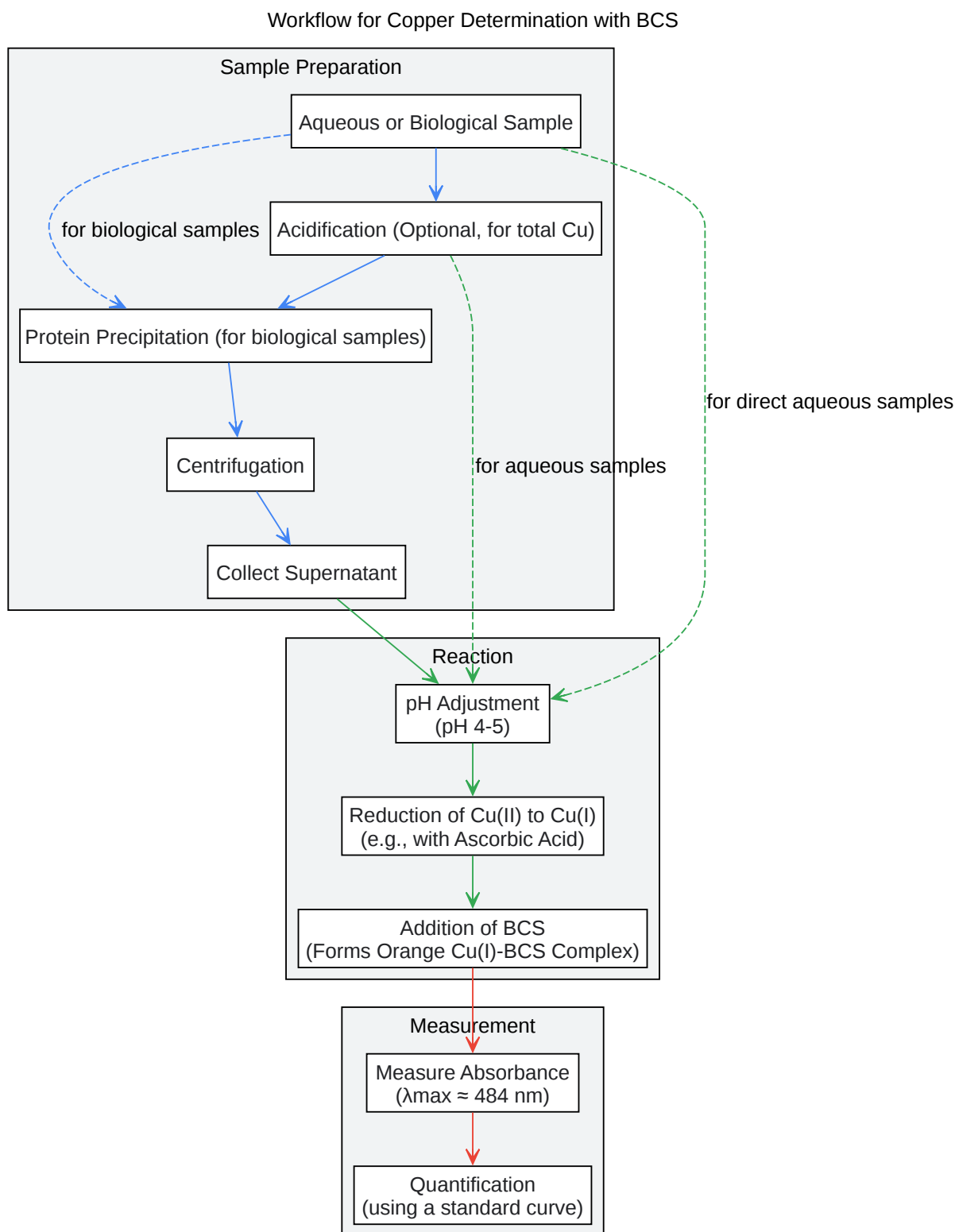
3. Assay Procedure:

- To 2 mL of serum in a test tube, add 2 mL of 1 M HCl and mix.
- Heat the mixture in a water bath at 80-95°C for 2 minutes.
- Add 1 mL of 20% TCA solution to precipitate the proteins. Mix well to ensure the protein coagulates into small particles.
- Centrifuge the sample (e.g., 2000 rpm for 10 minutes) to pellet the precipitated proteins.
- Carefully collect 2 mL of the clear supernatant.
- To the supernatant, add 1 mL of the ascorbic acid or hydroxylamine hydrochloride solution to reduce Cu^{2+} to Cu^{+} . Mix well.
- Add the BCS solution and the sodium acetate solution. An orange-red color will develop immediately.
- Measure the absorbance at 485 nm.
- A blank should be prepared using water instead of serum and following the same procedure.

Visualizations

Experimental Workflow for Copper Determination

The following diagram illustrates the general workflow for the spectrophotometric determination of copper using **Bathocuproine disulfonate**.

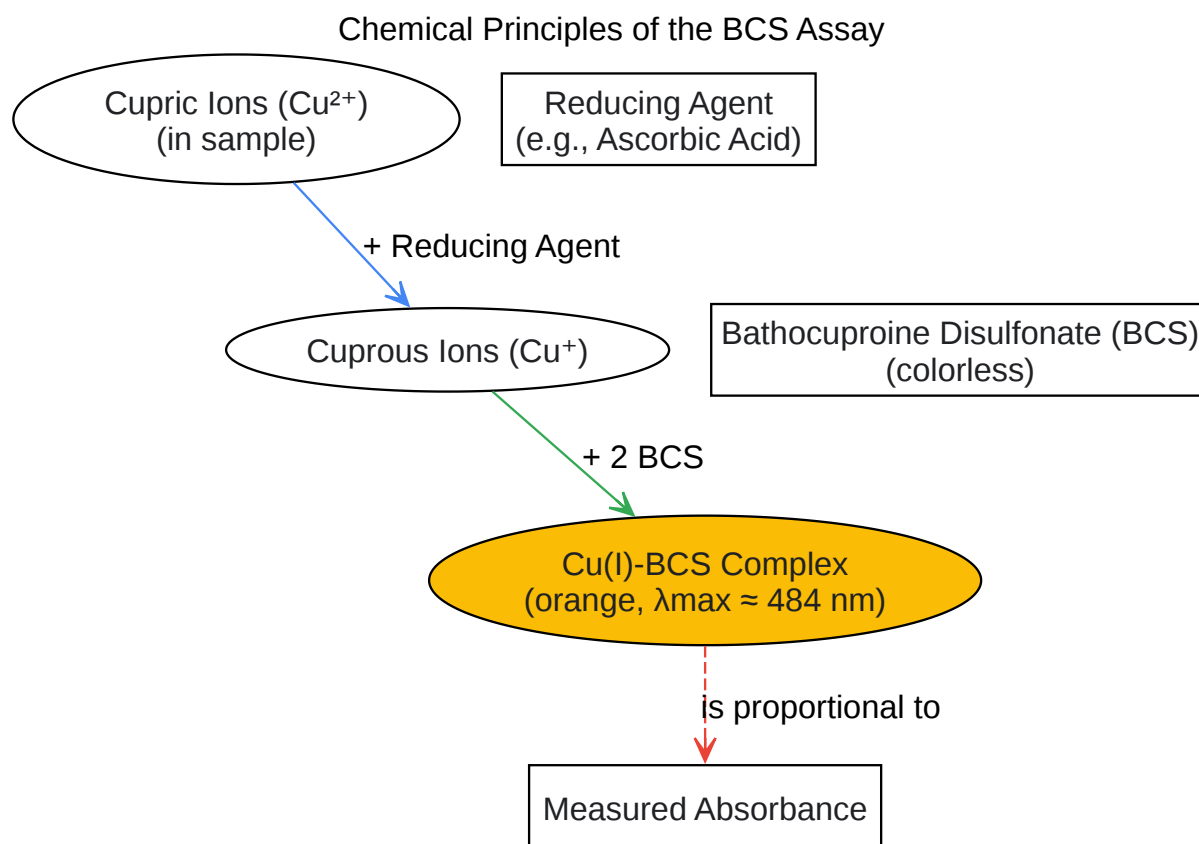


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Caption: General workflow for copper quantification using BCS.

Logical Relationship in BCS-based Copper Assay

This diagram illustrates the key chemical transformations and interactions in the BCS assay.



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Caption: Core chemical reactions in the BCS copper assay.

Applications in Research and Development

The specificity and sensitivity of the **Bathocuproine disulfonate** assay have led to its widespread use in various fields:

- **Environmental Science:** For the determination of copper pollution in water bodies.[4] The method's low detection limit makes it suitable for monitoring trace levels of copper contamination.[3]

- **Clinical Chemistry:** To measure copper levels in biological fluids such as serum, which is important for diagnosing and monitoring diseases related to copper metabolism.[\[8\]](#)
- **Biochemistry and Molecular Biology:** To quantify copper associated with proteins and enzymes, helping to elucidate the structure and function of metalloproteins.[\[1\]](#)[\[11\]](#) It is also used to distinguish between the Cu(I) and Cu(II) oxidation states in biological systems.[\[1\]](#)
- **Drug Development:** In the development of chelating agents and drugs that target copper-dependent pathways.
- **Total Antioxidant Capacity (TAC) Assays:** The CUPRAC-BCS assay is a method for assessing the total antioxidant capacity of samples like human plasma and urine.[\[12\]](#)[\[13\]](#)

Interferences and Considerations

While the BCS assay is highly specific for Cu^+ , certain factors can interfere with the measurement:

- **Presence of Cu^{2+} :** BCS does not react with Cu^{2+} . Therefore, a reduction step is essential for the determination of total copper.[\[1\]](#)
- **Oxidizing Agents:** The presence of strong oxidizing agents can re-oxidize the Cu^+ formed, leading to an underestimation of the copper concentration.
- **Other Metal Ions:** While BCS is highly selective for Cu^+ , extremely high concentrations of other metal ions could potentially interfere. However, common ions like iron, manganese, zinc, cadmium, cobalt, and nickel generally do not interfere.[\[11\]](#)
- **Turbidity and Color:** The intrinsic color or turbidity of a sample can interfere with absorbance measurements. A proper blank is crucial to correct for this.

An improved BCS assay involves the addition of a strong Cu(II) chelator like EDTA before the addition of BCS to prevent interference that might arise from Cu(II) present in the sample, thereby resolving potential artifacts.[\[1\]](#)

Conclusion

Bathocuproine disulfonate is a robust and versatile reagent for the spectrophotometric quantification of copper. Its high specificity for cuprous ions, coupled with the intense and stable color of the resulting complex, allows for sensitive and reliable measurements in a wide array of sample types. By understanding the core principles of the assay and adhering to well-defined protocols, researchers can effectively utilize BCS as a powerful tool in their analytical and biochemical studies.

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